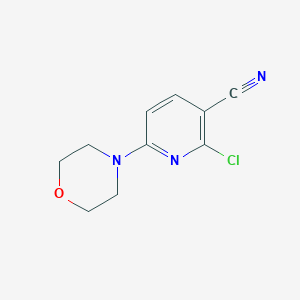
2-Chloro-6-morpholinonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-morpholinonicotinonitrile is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring attached to a nicotinonitrile core, with a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-morpholinonicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with morpholine. The process can be carried out under mild conditions, often using an organic solvent such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound can be purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-morpholinonicotinonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-morpholinonicotinonitrile, while oxidation with hydrogen peroxide can produce this compound N-oxide .
Scientific Research Applications
2-Chloro-6-morpholinonicotinonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-6-morpholinonicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Chloro-6-morpholinonicotinonitrile include:
2-Chloro-6-methylaniline: Another chloro-substituted heterocyclic compound with different functional groups.
Nicotinonitrile: A simpler nitrile derivative of nicotinic acid.
2-Chloroquinoline-3-carbaldehyde: A related compound with a quinoline core and a chloro substituent
Uniqueness
This compound is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
2-chloro-6-morpholin-4-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10ClN3O/c11-10-8(7-12)1-2-9(13-10)14-3-5-15-6-4-14/h1-2H,3-6H2 |
InChI Key |
OYLZNPWZESZNMO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















